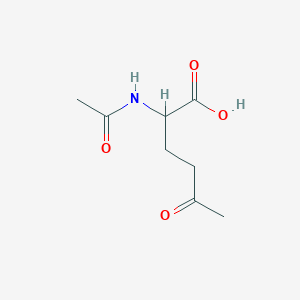
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, with a 1-methyl-1H-pyrazol-3-yl substituent.
Vorbereitungsmethoden
The synthesis of (2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine typically involves the following steps :
Starting Materials: The synthesis begins with pyrazolecarbaldehydes.
Key Reaction: The Corey–Chaikowsky cyclopropanation of α,β-unsaturated Weinreb amides is a crucial step in the synthesis.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure high diastereoselectivity.
Yield: The overall yield of the synthesis ranges from 32% to 60%, depending on the specific conditions and scale of the reaction.
Analyse Chemischer Reaktionen
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Reagents and Conditions: Common reagents include hydrogen, oxidizing agents, and various nucleophiles. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine has several scientific research applications :
Chemistry: It serves as a building block for the synthesis of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
(2-(1-Methyl-1H-pyrazol-3-yl)cyclopropyl)methanamine can be compared with other similar compounds, such as :
Tranylcypromine: An antidepressant that also features a cyclopropyl group.
Ticagrelor: A platelet aggregation inhibitor with a cyclopropyl moiety.
Hetaryl-substituted Cyclopropanes: These compounds have shown significant potential in medicinal chemistry, with applications as GPCR agonists, non-opioid analgesics, and other biologically active molecules.
The uniqueness of this compound lies in its specific substitution pattern, which allows for a wide range of electronic and structural variations, making it a versatile building block for drug design and other applications .
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
[2-(1-methylpyrazol-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H13N3/c1-11-3-2-8(10-11)7-4-6(7)5-9/h2-3,6-7H,4-5,9H2,1H3 |
InChI-Schlüssel |
INULXODESPLMQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C2CC2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)


![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)

